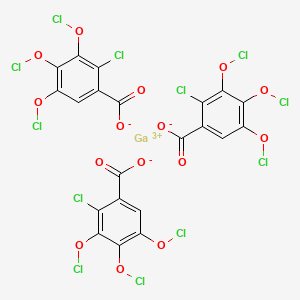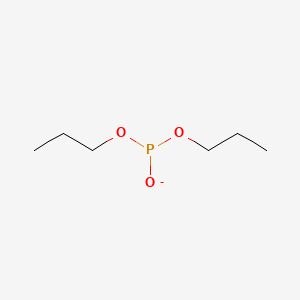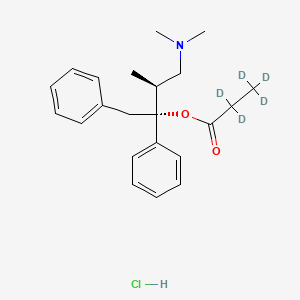
Diazidomethylphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazidomethylphenylsilane is an organosilicon compound with the molecular formula C7H8N6Si. It is characterized by the presence of two azido groups attached to a silicon atom, which is also bonded to a phenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diazidomethylphenylsilane can be synthesized through several methods. One common approach involves the reaction of chloromethylphenylsilane with sodium azide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields this compound as a product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{PhSiCl}_3 + 2 \text{NaN}_3 \rightarrow \text{(N}_3\text{CH}_2\text{PhSi(N}_3)_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Diazidomethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: Reduction of the azido groups can lead to the formation of amines.
Substitution: The azido groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like sodium halides or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Diazidomethylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of diazidomethylphenylsilane involves the reactivity of its azido groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and application. For example, in drug delivery systems, the azido groups can be used to attach the compound to specific biomolecules, facilitating targeted delivery .
Comparison with Similar Compounds
Chloromethylphenylsilane: Similar structure but with chlorine instead of azido groups.
Trimethylsilyl azide: Contains azido groups but with different silicon substituents.
Phenylsilane: Lacks azido groups but has a similar phenyl-silicon structure.
Uniqueness: Diazidomethylphenylsilane is unique due to the presence of two azido groups, which confer distinct reactivity and potential for diverse applications. The combination of azido and phenyl groups attached to silicon makes it a versatile compound for various chemical transformations and industrial uses .
Properties
CAS No. |
30540-34-2 |
|---|---|
Molecular Formula |
C7H6N6Si |
Molecular Weight |
202.25 g/mol |
InChI |
InChI=1S/C7H6N6Si/c8-12-10-7(11-13-9)14-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
OEFVZUSGFRWBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















